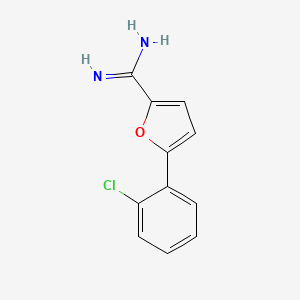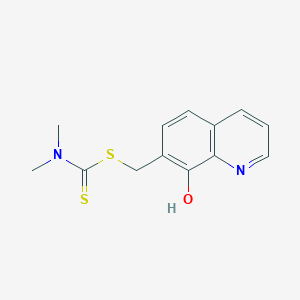
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 8-hydroxyquinoline, a compound with a rich history of biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate typically involves the reaction of 8-hydroxyquinoline with dimethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
化学反应分析
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, expanding the compound’s utility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
科学研究应用
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the development of materials for optoelectronic devices and as a chelating agent in various industrial processes
作用机制
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it may interfere with cellular signaling pathways, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Dimethylcarbamodithioic acid derivatives: Compounds with similar chemical structures and applications.
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate stands out due to its unique combination of the 8-hydroxyquinoline moiety and the dimethylcarbamodithioate group. This combination enhances its biological activity and expands its range of applications compared to similar compounds .
属性
CAS 编号 |
87236-69-9 |
|---|---|
分子式 |
C13H14N2OS2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
(8-hydroxyquinolin-7-yl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)13(17)18-8-10-6-5-9-4-3-7-14-11(9)12(10)16/h3-7,16H,8H2,1-2H3 |
InChI 键 |
KCMAPLVTPZQOTN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
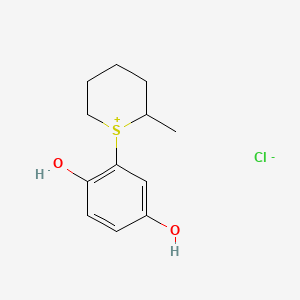
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
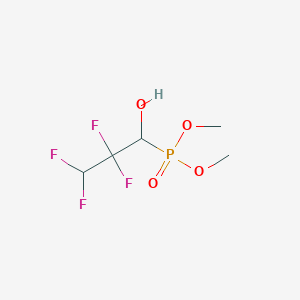
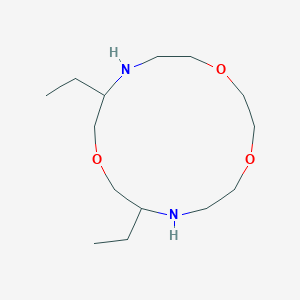
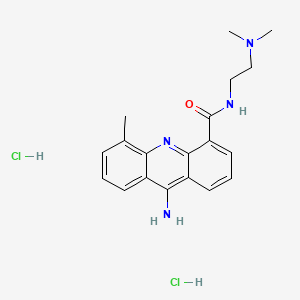
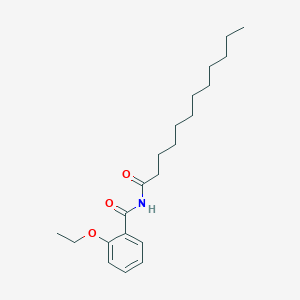
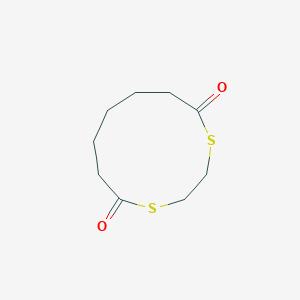
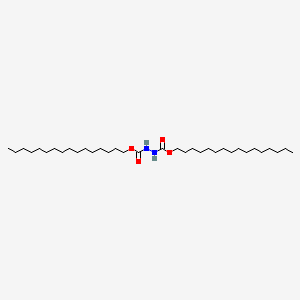
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
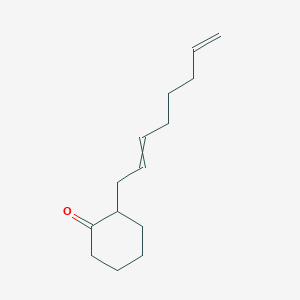
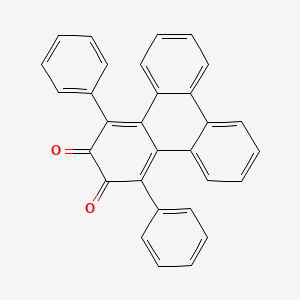
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
